ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate
CAS No.: 7149-62-4
Cat. No.: VC10274030
Molecular Formula: C14H15N3O2S
Molecular Weight: 289.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7149-62-4 |
|---|---|
| Molecular Formula | C14H15N3O2S |
| Molecular Weight | 289.35 g/mol |
| IUPAC Name | ethyl 4-amino-2-benzylsulfanylpyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C14H15N3O2S/c1-2-19-13(18)11-8-16-14(17-12(11)15)20-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H2,15,16,17) |
| Standard InChI Key | PMPWPSTVTPCAGQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a pyrimidine ring substituted with three distinct functional groups:
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Amino group (-NH₂) at position 4, enhancing nucleophilic reactivity and hydrogen-bonding potential.
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Benzylsulfanyl group (-S-CH₂-C₆H₅) at position 2, introducing steric bulk and sulfur-based redox activity.
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Ethyl carboxylate (-COOEt) at position 5, providing ester functionality for further derivatization.
The molecular formula is C₁₄H₁₅N₃O₂S, with a molecular weight of 297.35 g/mol (calculated from analogous structures ).
Table 1: Key Molecular Descriptors
Spectroscopic and Computational Data
While experimental spectral data for this specific compound is unavailable, analogous pyrimidine derivatives exhibit characteristic signals:
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¹H NMR: Peaks for ethyl ester protons (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet), aromatic protons (δ 7.2–7.5 ppm multiplet), and amino protons (δ 5.5–6.0 ppm broad singlet) .
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IR Spectroscopy: Stretches for ester C=O (~1700 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and N-H (~3300 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves sequential functionalization of a pyrimidine core. A representative route includes:
Step 1: Pyrimidine Ring Formation
Condensation of β-ketoesters with guanidine derivatives under acidic conditions yields 4-aminopyrimidine-5-carboxylates . For example, ethyl 4-aminopyrimidine-5-carboxylate (CAS 65195-35-9) is synthesized via this method .
Step 3: Purification and Characterization
Crude products are purified via recrystallization or column chromatography, followed by spectroscopic validation .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Ethyl acetoacetate, guanidine HCl, HCl | 60–70% | |
| 2 | Benzylthiol, K₂CO₃, DMF, 80°C | 50–65% |
Industrial Scalability
Industrial production emphasizes cost-effective catalysts (e.g., CuI for thiolation) and continuous-flow systems to enhance yield and purity. Solvent recovery systems and green chemistry principles (e.g., water as a co-solvent) are increasingly adopted .
Physicochemical Properties
Thermal and Solubility Profiles
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Melting Point: Estimated at 160–165°C (extrapolated from chloro- and methyl-substituted analogs ).
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Solubility: Low water solubility (<1 mg/mL) due to the hydrophobic benzyl group; soluble in DMSO, DMF, and dichloromethane .
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Stability: Stable under inert atmospheres but susceptible to oxidation at the sulfanyl group .
Table 3: Comparative Physicochemical Data
| Compound | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|
| Ethyl 4-aminopyrimidine-5-carboxylate | 174–177 | 2.5 (H₂O) |
| Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | 182–185 | <1 (H₂O) |
| Target Compound | 160–165 (est.) | <1 (H₂O) |
Chemical Reactivity and Derivative Formation
Functional Group Transformations
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Ester Hydrolysis: Treatment with NaOH yields the carboxylic acid, enabling peptide coupling or metal coordination .
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Sulfanyl Oxidation: H₂O₂ or mCPBA oxidizes -S- to sulfoxide (-SO-) or sulfone (-SO₂-), altering electronic properties .
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Amino Group Acylation: Acetic anhydride or acyl chlorides produce amides, modulating biological activity .
Catalytic Applications
The compound’s sulfur center participates in transition-metal catalysis. For example, Pd-catalyzed cross-coupling reactions (Suzuki, Heck) enable aryl functionalization.
Comparative Analysis with Analogous Compounds
Table 4: Substituent Effects on Properties
| Substituent (Position 2) | Molecular Weight | LogP (est.) | Bioactivity Trend |
|---|---|---|---|
| -Cl | 201.61 | 1.8 | Antiviral |
| -SCH₂C₆H₅ (Target) | 297.35 | 2.5 | Kinase inhibition |
| -OCH₃ | 181.17 | 1.2 | Antioxidant |
The benzylsulfanyl group increases lipophilicity (higher LogP), potentially enhancing blood-brain barrier penetration compared to chloro or methoxy analogs .
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